molecular formula C17H16N2O3 B12886882 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde CAS No. 122320-76-7

4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde

Cat. No.: B12886882
CAS No.: 122320-76-7
M. Wt: 296.32 g/mol
InChI Key: OIDYXGCDXIIXFP-UHFFFAOYSA-N
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Description

4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Alkylation: The benzoxazole core is then alkylated using appropriate alkyl halides to introduce the benzo[d]oxazol-2-ylmethyl group.

    Amination: The alkylated product undergoes amination to introduce the amino group.

    Etherification: The amino group is then reacted with ethylene oxide to form the ethoxy linkage.

    Formylation: Finally, the compound is formylated using Vilsmeier-Haack reaction to introduce the benzaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzoic acid.

    Reduction: Formation of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in cellular signaling and metabolic pathways.

    Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzoic acid
  • 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzyl alcohol
  • 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzylamine

Uniqueness

4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde is unique due to its specific structural features, including the presence of both benzoxazole and benzaldehyde moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

122320-76-7

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

4-[2-(1,3-benzoxazol-2-ylmethylamino)ethoxy]benzaldehyde

InChI

InChI=1S/C17H16N2O3/c20-12-13-5-7-14(8-6-13)21-10-9-18-11-17-19-15-3-1-2-4-16(15)22-17/h1-8,12,18H,9-11H2

InChI Key

OIDYXGCDXIIXFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CNCCOC3=CC=C(C=C3)C=O

Origin of Product

United States

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